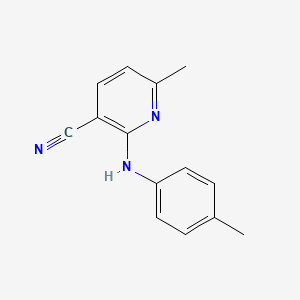
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, a 4-methylanilino group at the 2nd position, and a carbonitrile group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with 4-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
2-Amino-6-methylpyridine: A related compound with similar structural features but different functional groups.
2-Pyridinecarbonitrile: Another pyridine derivative with a carbonitrile group but lacking the anilino substitution.
Uniqueness
6-Methyl-2-(4-methylanilino)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the anilino and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
82756-10-3 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
6-methyl-2-(4-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-10-3-7-13(8-4-10)17-14-12(9-15)6-5-11(2)16-14/h3-8H,1-2H3,(H,16,17) |
InChI 键 |
WKXOFCZQEVEXKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=N2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


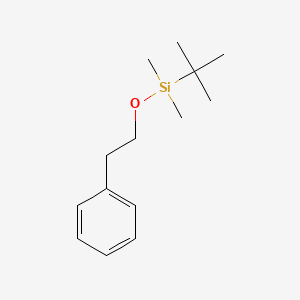
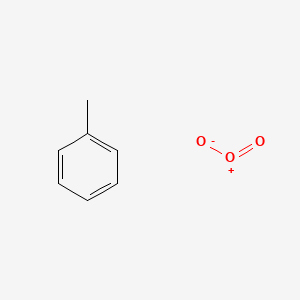

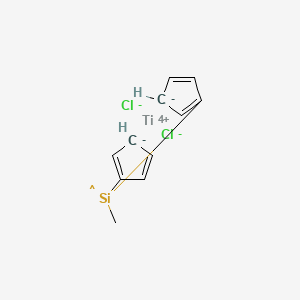
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
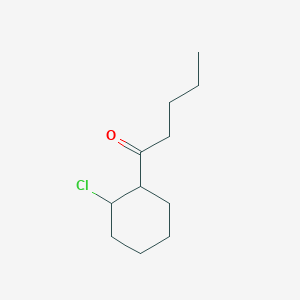

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

